(3-(1H-tetrazol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
Description
The compound "(3-(1H-tetrazol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone" features a unique scaffold combining a tetrazole-substituted phenyl ring, a sulfonyl-linked 4-fluorophenyl group, and an azetidine moiety.
- Tetrazole: Known for metabolic stability and hydrogen-bonding capacity, often used as a bioisostere for carboxylic acids in drug design.
- 4-Fluorophenyl sulfonyl group: Enhances lipophilicity and may influence target binding via sulfone-mediated interactions (e.g., kinase inhibition or sulfonamide-like activity) .
- Azetidine: A strained four-membered ring that can improve conformational rigidity and pharmacokinetic properties compared to larger heterocycles like piperidine .
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O3S/c18-13-4-6-15(7-5-13)27(25,26)16-9-22(10-16)17(24)12-2-1-3-14(8-12)23-11-19-20-21-23/h1-8,11,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYKUXRIMLKZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone , also known by its CAS number 1797303-15-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H14FN5O3S , with a molecular weight of 387.39 g/mol . The structure incorporates a tetrazole ring, which is known for contributing to various biological activities, alongside a sulfonamide moiety that enhances its pharmacological profile.
Antimicrobial Activity
Preliminary studies indicate that compounds containing tetrazole rings exhibit significant antimicrobial properties . The presence of the sulfonyl group may enhance the compound's efficacy against bacterial strains. For instance, similar tetrazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity .
Anti-inflammatory Properties
Research has suggested that tetrazole derivatives can modulate inflammatory pathways. The compound's ability to interact with enzymes involved in inflammation could lead to therapeutic applications in treating inflammatory diseases. Molecular docking studies may provide insights into its binding affinity with specific targets related to inflammation.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity . Compounds with similar structures have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. Further investigation into this compound's mechanism of action could reveal its effectiveness against various cancer types .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several tetrazole derivatives, including those with sulfonamide functionalities. Results indicated that these compounds exhibited significant inhibition against multiple bacterial strains, supporting the hypothesis that this compound may possess similar properties .
In Vivo Studies on Anti-inflammatory Effects
In vivo models have demonstrated the anti-inflammatory effects of compounds containing tetrazole rings. For example, a derivative was shown to reduce edema and inflammatory markers in animal models, suggesting that our compound could also exhibit such effects through similar pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and microbial resistance.
- Receptor Binding : Its structure allows for potential binding to receptors that mediate pain and inflammation.
- Reactive Oxygen Species Modulation : Similar compounds have been noted to influence oxidative stress levels, which can impact cell survival and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-Fluorophenyl)-1H-tetrazole | Fluorinated phenyl group | Antimicrobial | Lacks sulfonamide linkage |
| 2-Amino-thiazole derivatives | Thiazole ring | Anticancer | Different heterocyclic core |
| Trifluoromethyl-substituted phenols | Trifluoromethyl group | Antioxidant | Simpler structure without tetrazole |
The unique combination of the tetrazole ring and sulfonamide functionality in this compound distinguishes it from other compounds, potentially contributing to its unique biological profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Synthetic Complexity: The target compound’s azetidine and tetrazole groups may require multi-step synthesis, similar to piperazine-based analogs in , which involve coupling reactions (e.g., sulfonylation, amidation).
Physicochemical Properties: Melting Points: Sulfonamide-containing compounds (e.g., 6h in ) exhibit higher melting points (192–195°C) compared to triazole derivatives (132–230°C ), likely due to stronger hydrogen-bonding capacity. Lipophilicity: The 4-fluorophenyl sulfonyl group in the target compound may enhance membrane permeability compared to non-fluorinated analogs (e.g., bicalutamide ).
Biological Relevance :
- Sulfonyl Moieties : Compounds like 6h and bicalutamide demonstrate sulfonamide/sulfonyl groups’ role in target binding (e.g., androgen receptor antagonism in bicalutamide).
- Fluorine Substitution : The 4-fluorophenyl group in the target compound may mimic the 2,4-difluorophenyl moiety in triazole derivatives , which improves metabolic stability and target affinity.
Research Findings and Limitations
- Gaps in Data : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs.
- Inference from Analogs :
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
The target compound can be dissected into two primary segments:
- 3-((4-Fluorophenyl)sulfonyl)azetidine : An azetidine ring substituted with a 4-fluorophenylsulfonyl group.
- 3-(1H-Tetrazol-1-yl)benzoyl Group : A phenyl ring bearing a tetrazole substituent at the 3-position.
The retrosynthetic approach involves:
- Step 1 : Independent synthesis of the sulfonylated azetidine and tetrazole-containing phenyl components.
- Step 2 : Coupling these fragments via a ketone bridge.
Synthesis of 3-((4-Fluorophenyl)sulfonyl)azetidine
Azetidine Ring Formation
Azetidine precursors are commonly synthesized via cyclization reactions. A method adapted from CN111362852A involves:
Sulfonylation of Azetidine
The azetidine intermediate is sulfonylated using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). This step typically achieves >80% yield when performed at 0–25°C.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0–25°C |
| Reaction Time | 4–6 hours |
Synthesis of 3-(1H-Tetrazol-1-yl)benzoyl Chloride
Coupling Strategies for Methanone Bridge Formation
The final step involves linking the two segments via a ketone bridge. Two approaches are viable:
Challenges and Alternative Pathways
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3-(1H-tetrazol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
- Tetrazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1H-tetrazole moiety, requiring strict control of reaction time and temperature (60–80°C) to avoid side products .
- Sulfonylation : Introduction of the 4-fluorophenylsulfonyl group via nucleophilic substitution, often using sulfonyl chlorides in dichloromethane or THF under anhydrous conditions .
- Coupling reactions : Amide bond formation between the azetidine and tetrazole-phenyl groups, optimized using coupling agents like HATU or EDCI in the presence of DMAP .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign chemical shifts to confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂ protons), tetrazole protons (δ ~8.5–9.5 ppm), and fluorophenyl sulfonyl group (¹⁹F NMR: δ ~-110 ppm for para-F) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₇H₁₄FN₅O₃S; expected [M+H]⁺ = 396.0821) and isotopic patterns .
- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, tetrazole C=N at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assays?
- Methodological Answer :
- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and replicate counts (n ≥ 3) to minimize variability .
- Orthogonal Assays : Cross-validate IC₅₀ values using fluorescence polarization (binding affinity) and cell viability assays (MTT/XTT) to distinguish target-specific effects from cytotoxicity .
- Data Normalization : Use internal controls (e.g., reference inhibitors like SB-3CT for metalloproteinases) to calibrate activity measurements .
Q. What strategies mitigate instability of the tetrazole and sulfonyl groups during synthesis or storage?
- Methodological Answer :
- Tetrazole Stability : Store under inert gas (argon) at -20°C to prevent ring-opening hydrolysis. Use anhydrous solvents (e.g., acetonitrile) during synthesis .
- Sulfonyl Group Protection : Employ tert-butyl sulfonate esters as stable intermediates, cleaved post-synthesis with TFA .
- Lyophilization : For long-term storage, lyophilize the compound in phosphate buffer (pH 7.4) to prevent degradation .
Q. How can the mechanism of action involving the tetrazole and sulfonyl groups be elucidated in enzymatic inhibition studies?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions between the tetrazole (H-bond acceptor) and enzyme active sites (e.g., carbonic anhydrase IX) .
- Site-Directed Mutagenesis : Replace key residues (e.g., Thr199 in carbonic anhydrase) to assess sulfonyl group binding contributions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in polar vs. non-polar solvents be addressed?
- Methodological Answer :
- Solvent Screening : Perform systematic solubility tests in DMSO, methanol, and chloroform using UV-Vis spectroscopy (λmax = 280 nm) to quantify saturation points .
- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to correlate solubility with solvent polarity. For example, high δP solvents (DMSO) may favor sulfonyl group solvation .
- Co-solvency Approaches : Use mixtures (e.g., DMSO:EtOH 1:1) to enhance solubility while maintaining stability .
Advanced Characterization
Q. What crystallographic techniques can reveal steric effects of the azetidine and tetrazole moieties on biological activity?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve dihedral angles between the tetrazole-phenyl and azetidine planes to assess conformational rigidity. For example, angles >30° may indicate steric hindrance .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O/N contacts) to predict packing efficiency and stability in solid-state formulations .
Biological Activity Profiling
Q. How can dose-response studies optimize the compound’s therapeutic index for potential anticancer applications?
- Methodological Answer :
- In Vitro Toxicity Screening : Compare IC₅₀ values in cancer (e.g., MCF-7) vs. normal (e.g., HEK293) cells using flow cytometry to assess apoptosis selectivity .
- Pharmacokinetic Modeling : Calculate clearance rates (CL) and volume of distribution (Vd) via HPLC-MS/MS plasma profiling in murine models .
- Metabolite Identification : Use LC-QTOF to detect phase I/II metabolites (e.g., glucuronidation of the tetrazole) and adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
